molecular formula C25H28Cl2N2O B3028600 Calhex 231 hydrochloride CAS No. 2387505-78-2

Calhex 231 hydrochloride

Cat. No.: B3028600
CAS No.: 2387505-78-2
M. Wt: 443.4 g/mol
InChI Key: KZPHZSFSFANQIS-GRFVZBLOSA-N
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Description

Calhex 231 hydrochloride is a potent negative allosteric modulator . It blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR transiently Ca2±sensing receptor . It can be used in the study of traumatic hemorrhagic shock (THS) and diabetic cardiomyopathy (DCM) .


Molecular Structure Analysis

The empirical formula of this compound is C25H27ClN2O · HCl . Its molecular weight is 443.41 . The IUPAC name is 4-chloro-N-[(1S,2R)-2-[[1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide .


Physical and Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . It should be stored in a desiccated condition at -20°C .

Safety and Hazards

Calhex 231 hydrochloride is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . For safe handling, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Biochemical Analysis

Biochemical Properties

Calhex 231 hydrochloride plays a crucial role in biochemical reactions by inhibiting the calcium-sensing receptor. This receptor is involved in maintaining calcium homeostasis in the body. This compound blocks the receptor’s activation, thereby preventing the accumulation of inositol phosphates . This inhibition is significant because it affects various downstream signaling pathways. The compound interacts with enzymes such as calmodulin-dependent protein kinase kinase beta and AMP-activated protein kinase, which are involved in cellular energy regulation . Additionally, this compound affects proteins like myosin light chain and mitochondrial fission proteins, influencing cellular structure and function .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by modulating intracellular calcium levels and autophagy . This compound also improves vascular reactivity in vascular smooth muscle cells by restoring myosin light chain phosphorylation and reducing oxidative stress . Furthermore, this compound influences cell signaling pathways, such as the calcium/calmodulin-dependent protein kinase kinase beta-AMP-activated protein kinase-mammalian target of rapamycin pathway, which plays a role in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the calcium-sensing receptor, leading to the inhibition of receptor activation. This binding prevents the receptor from inducing the accumulation of inositol phosphates, thereby modulating downstream signaling pathways . This compound also inhibits the activation of the nucleotide oligomerization domain-like receptor family pyrin domain containing 3 inflammasome, which is involved in inflammatory responses . Additionally, the compound affects mitochondrial function by inhibiting mitochondrial fission proteins and preserving mitochondrial morphology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective over extended periods in in vitro and in vivo studies . For example, in diabetic cardiomyopathy models, this compound treatment over 12 weeks significantly reduced myocardial fibrosis . The compound’s stability and sustained activity make it a valuable tool for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Wistar rats, a dosage of 4.07 mg/kg administered daily for 12 weeks ameliorated diabetic myocardial fibrosis . Higher doses may lead to adverse effects, such as toxicity and impaired cellular function. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as calmodulin-dependent protein kinase kinase beta and AMP-activated protein kinase, which are crucial for cellular energy regulation . The compound also affects metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s distribution within tissues is influenced by its interactions with specific proteins and cellular structures, affecting its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound’s interaction with mitochondrial fission proteins influences its localization within mitochondria, affecting mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPHZSFSFANQIS-GRFVZBLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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